molecular formula C18H16N4O B14141844 (Naphthalen-2-ylamino)-acetic acid [1-pyridin-2-yl-meth-(E)-ylidene]-hydrazide

(Naphthalen-2-ylamino)-acetic acid [1-pyridin-2-yl-meth-(E)-ylidene]-hydrazide

Cat. No.: B14141844
M. Wt: 304.3 g/mol
InChI Key: MRZYSDSYUMVKLT-CIAFOILYSA-N
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Description

2-(Naphthalen-2-ylamino)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide is an organic compound that features a naphthalene ring, a pyridine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-2-ylamino)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide typically involves the following steps:

    Formation of the Schiff Base: The reaction between 2-aminonaphthalene and pyridine-2-carbaldehyde in the presence of an acid catalyst forms the Schiff base, N-[(E)-pyridin-2-ylmethylideneamino]-2-naphthylamine.

    Acetylation: The Schiff base is then acetylated using acetic anhydride or acetyl chloride to yield the final product, 2-(naphthalen-2-ylamino)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-ylamino)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the naphthalene and pyridine rings.

    Reduction: Reduced forms of the Schiff base and acetamide groups.

    Substitution: Substituted derivatives at the pyridine ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-ylamino)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Naphthalen-2-ylamino)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide is unique due to its combination of a naphthalene ring, a pyridine ring, and an acetamide group, which confer specific electronic and optical properties. This makes it particularly valuable in applications requiring precise control over these properties.

Properties

Molecular Formula

C18H16N4O

Molecular Weight

304.3 g/mol

IUPAC Name

2-(naphthalen-2-ylamino)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C18H16N4O/c23-18(22-21-12-17-7-3-4-10-19-17)13-20-16-9-8-14-5-1-2-6-15(14)11-16/h1-12,20H,13H2,(H,22,23)/b21-12+

InChI Key

MRZYSDSYUMVKLT-CIAFOILYSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=CC=CC=N3

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC=CC=N3

solubility

1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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